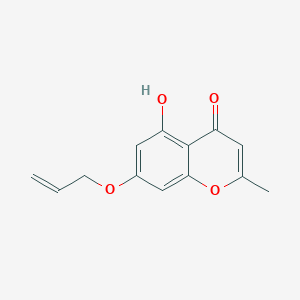
7-Allyloxy-5-hydroxy-2-methylchromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Allyloxy-5-hydroxy-2-methylchromone, also known as AHMC, is a natural compound found in the roots of the plant Saposhnikovia divaricata. It belongs to the family of chromones and has been widely studied for its potential therapeutic properties.
Wirkmechanismus
7-Allyloxy-5-hydroxy-2-methylchromone exerts its pharmacological effects through various mechanisms. One of the main mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 7-Allyloxy-5-hydroxy-2-methylchromone also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, 7-Allyloxy-5-hydroxy-2-methylchromone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
7-Allyloxy-5-hydroxy-2-methylchromone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 7-Allyloxy-5-hydroxy-2-methylchromone also increases the expression of heat shock proteins (HSPs), which are involved in the protection of cells against stress. In addition, 7-Allyloxy-5-hydroxy-2-methylchromone has been shown to modulate the activity of immune cells such as T cells, B cells, and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
7-Allyloxy-5-hydroxy-2-methylchromone has several advantages for lab experiments. It is a natural compound that is easily synthesized from plant extracts. It has low toxicity and is well-tolerated by animals. However, there are also some limitations to using 7-Allyloxy-5-hydroxy-2-methylchromone in lab experiments. Its low solubility in water and other solvents can make it difficult to prepare solutions for experiments. Its stability in different solvents and under different conditions also needs to be evaluated.
Zukünftige Richtungen
7-Allyloxy-5-hydroxy-2-methylchromone has shown great potential as a therapeutic agent for various diseases. Further research is needed to explore its mechanisms of action and optimize its pharmacological properties. Some of the future directions for research on 7-Allyloxy-5-hydroxy-2-methylchromone include:
1. Development of novel synthesis methods to improve the yield and purity of 7-Allyloxy-5-hydroxy-2-methylchromone.
2. Investigation of the pharmacokinetics and pharmacodynamics of 7-Allyloxy-5-hydroxy-2-methylchromone in animal models and humans.
3. Evaluation of the safety and toxicity of 7-Allyloxy-5-hydroxy-2-methylchromone in long-term studies.
4. Identification of the molecular targets of 7-Allyloxy-5-hydroxy-2-methylchromone and the signaling pathways involved in its pharmacological effects.
5. Development of 7-Allyloxy-5-hydroxy-2-methylchromone-based formulations for the treatment of inflammatory and immune-related diseases.
6. Exploration of the potential of 7-Allyloxy-5-hydroxy-2-methylchromone as an adjuvant therapy for cancer treatment.
7. Investigation of the effects of 7-Allyloxy-5-hydroxy-2-methylchromone on the gut microbiome and its potential as a prebiotic or probiotic agent.
Conclusion
In conclusion, 7-Allyloxy-5-hydroxy-2-methylchromone is a natural compound that has shown great potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and immunomodulatory activities make it a promising candidate for the treatment of inflammatory and immune-related diseases. Further research is needed to explore its mechanisms of action, optimize its pharmacological properties, and develop novel formulations for clinical use.
Synthesemethoden
7-Allyloxy-5-hydroxy-2-methylchromone can be synthesized from the root extract of Saposhnikovia divaricata using various methods such as column chromatography, high-performance liquid chromatography, and preparative TLC. The yield of 7-Allyloxy-5-hydroxy-2-methylchromone depends on the extraction method and the purity of the extract. However, the most common method of synthesis is through the use of organic solvents like methanol and ethanol.
Wissenschaftliche Forschungsanwendungen
7-Allyloxy-5-hydroxy-2-methylchromone has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and immunomodulatory activities. Several studies have shown that 7-Allyloxy-5-hydroxy-2-methylchromone can inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, and reduce the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Eigenschaften
CAS-Nummer |
16639-46-6 |
|---|---|
Produktname |
7-Allyloxy-5-hydroxy-2-methylchromone |
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-hydroxy-2-methyl-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-3-4-16-9-6-11(15)13-10(14)5-8(2)17-12(13)7-9/h3,5-7,15H,1,4H2,2H3 |
InChI-Schlüssel |
GURQIFKECNQBNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



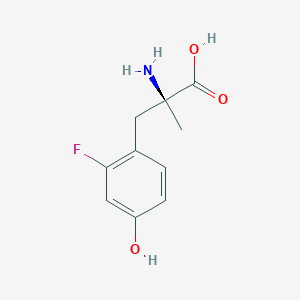
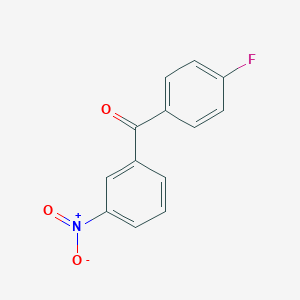
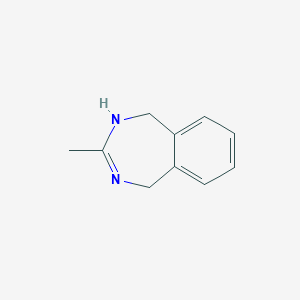
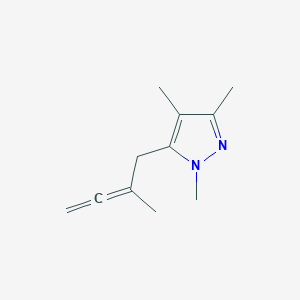
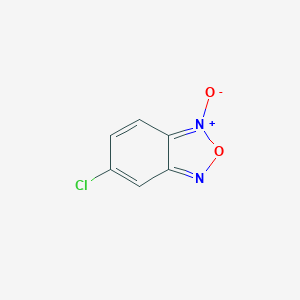
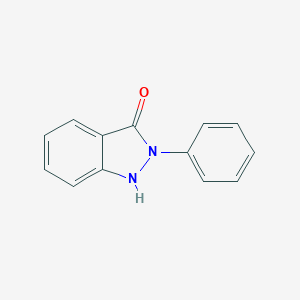
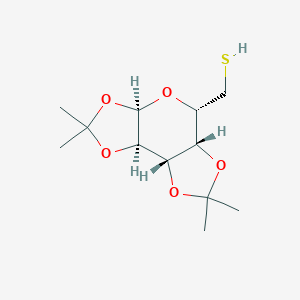
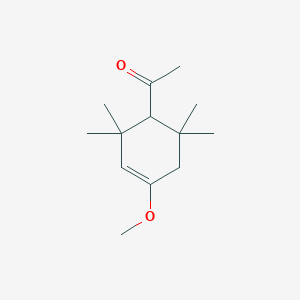
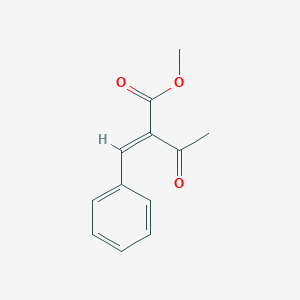
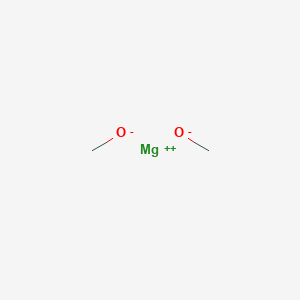
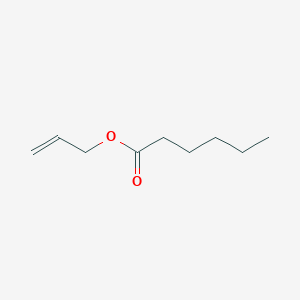
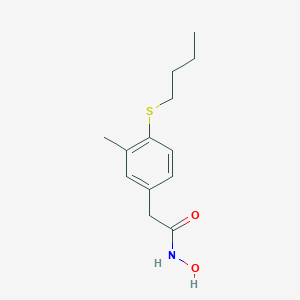
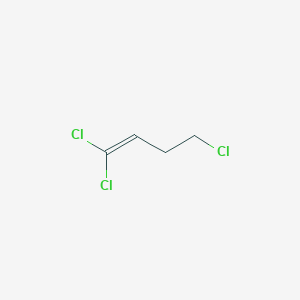
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)